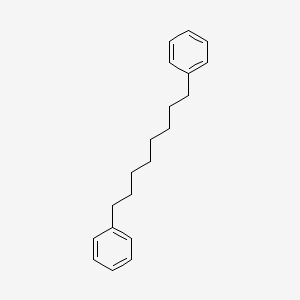
1,8-Diphenyloctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Diphenyloctane: is an organic compound with the molecular formula C20H26 . It consists of an octane backbone with phenyl groups attached to the first and eighth carbon atoms. This compound is known for its unique structural properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,8-Diphenyloctane can be synthesized through a multi-step process involving the reaction of octane with phenyl groups. One common method involves the Friedel-Crafts alkylation of benzene with 1,8-dibromooctane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, continuous monitoring of reaction parameters, and efficient purification techniques to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,8-Diphenyloctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperature and pressure.
Substitution: Halogens (chlorine, bromine), nitro groups, Lewis acids.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
1,8-Diphenyloctane has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,8-diphenyloctane involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. The phenyl groups provide sites for π-π stacking interactions, while the octane backbone contributes to the overall hydrophobic character of the molecule. These interactions can influence the compound’s behavior in various chemical and biological systems.
Comparaison Avec Des Composés Similaires
- 1,7-Diphenylheptane
- 1,6-Diphenylhexane
- 1,5-Diphenylpentane
Comparison: 1,8-Diphenyloctane is unique due to its longer carbon chain compared to similar compounds like 1,7-diphenylheptane and 1,6-diphenylhexane This longer chain length can affect its physical properties, such as melting and boiling points, as well as its reactivity in chemical reactions
Propriétés
Numéro CAS |
35511-91-2 |
|---|---|
Formule moléculaire |
C20H26 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
8-phenyloctylbenzene |
InChI |
InChI=1S/C20H26/c1(3-7-13-19-15-9-5-10-16-19)2-4-8-14-20-17-11-6-12-18-20/h5-6,9-12,15-18H,1-4,7-8,13-14H2 |
Clé InChI |
PVBAGVQDXYRYAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



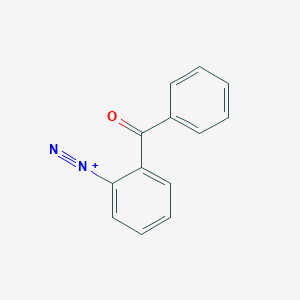
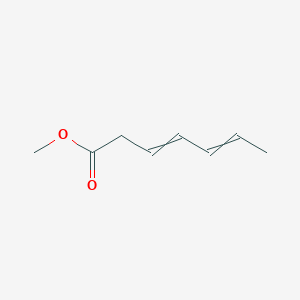
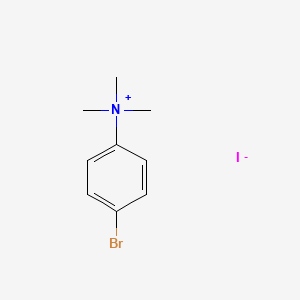


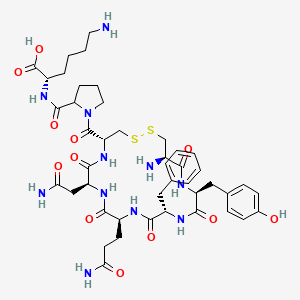



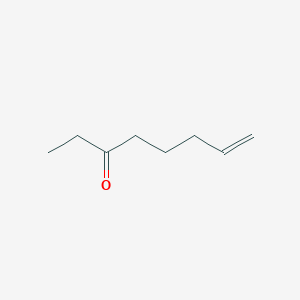
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)

![Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate](/img/structure/B14681488.png)
